molecular formula C13H21N3OS B5730753 N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea

N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea

Cat. No. B5730753
M. Wt: 267.39 g/mol
InChI Key: CDWXJXQFQFTMJR-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946, and has since become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas. In

Mechanism of Action

The exact mechanism of action of N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is not fully understood, but it is believed to work by interfering with the insect's ability to locate and recognize its host. N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is thought to disrupt the insect's olfactory receptors, making it difficult for the insect to detect the host's scent. N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for locating a potential host.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea has been shown to have minimal toxicity to humans and other mammals when used as directed. However, it can cause skin irritation and other allergic reactions in some individuals. N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea has also been shown to have some neurotoxic effects in insects, although the exact mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is a widely used insect repellent that is readily available and relatively inexpensive. It is also highly effective at repelling a wide range of insects. However, N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea can be difficult to work with in the laboratory due to its oily nature and low solubility in water. In addition, N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea can interfere with some analytical techniques, such as gas chromatography.

Future Directions

There are several areas of future research for N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea. One area of interest is the development of new and more effective insect repellents. Researchers are also investigating the potential use of N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea as a topical treatment for parasitic infections. In addition, there is ongoing research into the mechanism of action of N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea and its effects on insects and other organisms.
In conclusion, N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is a widely used insect repellent that has been extensively studied for its insect repellent properties. It is synthesized through a reaction between 4-ethoxyaniline and N,N-dimethylthiourea, and is believed to work by interfering with the insect's ability to locate and recognize its host. N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea has minimal toxicity to humans and other mammals when used as directed, but can cause skin irritation and other allergic reactions in some individuals. N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is a valuable tool for researchers studying the behavior of insects and developing new insect repellents and insecticides. There are several areas of future research for N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea, including the development of new and more effective insect repellents and the potential use of N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea as a topical treatment for parasitic infections.

Synthesis Methods

N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is synthesized through a reaction between 4-ethoxyaniline and N,N-dimethylthiourea. The reaction is catalyzed by a strong base, such as sodium hydroxide. The resulting product is a yellowish oil that is insoluble in water. N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is typically synthesized in large quantities and then purified through distillation or recrystallization.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea has been extensively studied for its insect repellent properties. It is commonly used in the field of entomology to study the behavior of insects and their response to repellents. N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea is also used in the development of new insect repellents and insecticides. In addition, N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea has been studied for its potential use as a topical treatment for parasitic infections, such as lice and scabies.

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-4-17-12-7-5-11(6-8-12)15-13(18)14-9-10-16(2)3/h5-8H,4,9-10H2,1-3H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWXJXQFQFTMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Dimethylamino)ethyl]-3-(4-ethoxyphenyl)thiourea

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